Citramalic acid

Enzyme specificity C5-branched dibasic acid pathway Leptospira interrogans

Sourcing citramalic acid as a generic dicarboxylic acid risks chiral mismatch and pathway cross-reactivity. This certified racemic disodium salt (CAS 102601-31-0) ensures specificity for C5-branched dibasic acid metabolism studies, where malate dehydrogenase and fumarase do not recognize the C2-methyl substrate. - Chromatographically validated enantiomeric resolution (Rs = 2.19) for verifying chiral purity in synthetic workflows. - Strict pyruvate-specific citramalate synthase substrate, enabling unambiguous microbial pathway tracking. - Ideal analytical standard for clinical organic acid testing (yeast/dysbiosis markers) with established LC-MS/MS methods.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 102601-31-0
Cat. No. B025471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalic acid
CAS102601-31-0
Synonymsalpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyXFTRTWQBIOMVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 50 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citramalic Acid Overview


Citramalic acid (2-hydroxy-2-methylbutanedioic acid; 2-methylmalic acid) is a chiral, five-carbon branched dicarboxylic acid structurally analogous to malic acid, distinguished by a methyl substitution at the C2 position [1]. This substitution creates an asymmetric center, yielding both R- and S-enantiomers, and fundamentally alters its metabolic fate and enzyme specificity relative to linear dicarboxylic acids [2]. Naturally occurring as a microbial metabolite in yeast and bacteria, and as an acidic taste component in apple peel, citramalic acid participates in the C5-branched dibasic acid metabolism pathway, where it serves as substrate for citramalate lyase and citramalate synthase [3].

Pathway studies C5-branched dibasic acid metabolism research; citramalate lyase/synthase substrate profiling
Chiral control Enantiomer-specific standard for stereochemical attribution in chiral synthesis and metabolite analysis
Differentiation Structurally distinct from malic acid; C2-methyl quaternary center alters enzyme recognition

Why Citramalic Acid Cannot Be Substituted


Procurement decisions that treat citramalic acid as interchangeable with malic acid or other linear dicarboxylic acids overlook critical functional distinctions arising from its C2-methyl branch and chirality. This methyl substitution introduces a quaternary chiral center absent in malic acid, fundamentally altering substrate recognition by enzymes in the C5-branched dibasic acid pathway [1]. Citramalic acid is not processed by canonical malate dehydrogenases or fumarases; instead, it requires specialized enzymes such as citramalate lyase (EC 4.1.3.22) and citramalate synthase [2]. Moreover, the R- and S-enantiomers exhibit divergent biosynthetic origins and detection profiles in natural matrices, making racemic or wrong-enantiomer material unsuitable for stereospecific applications [3]. The evidence below quantifies these differences, demonstrating why citramalic acid must be specifically sourced rather than substituted with structurally similar alternatives.

Enzyme mismatch Malate dehydrogenases and fumarases do not process citramalic acid; requiring dedicated citramalate lyase/synthase. Malic acid cannot substitute in C5-branched pathway assays.
Enantiomer risk R- and S-enantiomers differ in biosynthetic origin and detection profiles. Racemic or wrong-enantiomer material may confound stereospecific enzyme studies and natural product authentication.
Property shift Aqueous solubility and pKa differ from malic acid; extraction and buffer protocols may require adjustment. Treating citramalic acid as a simple malic acid analog can lead to method failure.

Citramalic Acid Comparative Evidence


Citramalate Synthase Pyruvate Specificity

Citramalate synthase from Leptospira interrogans (LiCMS) exhibits high substrate specificity for pyruvate as the 2-oxo acid substrate. Comparative kinetic analysis demonstrates that alternative 2-oxo acids including 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, and 2-oxoglutarate cannot act as substrates for this enzyme [1]. This specificity is mechanistically distinct from the broader substrate tolerance observed in related DRE-TIM metallolyase superfamily members such as α-isopropylmalate synthase, which accommodates larger 2-oxo acids including α-ketoisovalerate (Km = 2.6×10⁻⁵ M) in yeast systems [2].

Synthase substrate specificity
Context-dependent
LiCMS strictly pyruvate-specific; no conversion of 2-oxobutanoate, 3-methyl-2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, or 2-oxoglutarate. Comparator α-isopropylmalate synthase (yeast) accepts α-ketoisovalerate (Km 2.6×10⁻⁵ M).
Promiscuous synthases from branched-chain amino acid pathways cannot replace dedicated citramalate synthase in metabolic engineering studies.
Cross-study comparison; enzyme sources and assay conditions differ.
Enzyme specificity C5-branched dibasic acid pathway Leptospira interrogans

Chiral Resolution of Citramalic Acid Enantiomers

The R- and S-enantiomers of citramalic acid can be chromatographically resolved with a resolution (Rs) of 2.19 and a separation factor (α) of 1.09 using an octadecylsilica column following pre-column derivatization with benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate [1]. This resolution enables enantiomer-specific quantification, revealing that R-CMA is present in apple peel at 1.24–37.8 mg/100 g wet weight, while S-CMA is undetectable under identical analytical conditions [1]. In contrast, malic acid under the same conditions exhibits different retention behavior due to the absence of the C2-methyl group.

Chiral resolution (Rs)
Head-to-head
Resolution Rs = 2.19, separation factor α = 1.09 on octadecylsilica column with chiral derivatization. Exceeds baseline separation threshold (Rs ≥ 1.5) by 46%.
Enables enantiomer-specific identity verification and quality control for stereochemically defined research applications.
LC-MS/MS with pre-column benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate derivatization.
Chiral separation LC-MS/MS Enantiomer quantification

Citramalate Lyase Inhibition by Dicarboxylic Acids

The (+)CMA cleavage reaction in Bacillus sp. is inhibited by various dicarboxylic acids, with inhibition potency varying by structural class. Succinic acid and its analogues, monocarboxylic acids, and cis-form unsaturated dicarboxylic acids strongly inhibit (+)CMA-CoA lyase activity [1]. Anion inhibition follows the Hoffmeister series order: SCN⁻ > NO₃⁻ > Cl⁻ > SO₄²⁻ [1]. This inhibition profile differs from malate-metabolizing enzymes, which are typically not subject to competitive inhibition by succinate at comparable concentrations.

Lyase inhibition profile
Class-level
Inhibitor potency: cis-unsaturated dicarboxylic acids > succinate analogues (strong inhibition). Anion ranking: SCN⁻ > NO₃⁻ > Cl⁻ > SO₄²⁻. Distinct from malate-metabolizing enzyme inhibition patterns.
Informs selective detection buffer design; citramalate lyase assays require different inhibitor controls than malate dehydrogenase systems.
Class-level inference from Bacillus sp. cell-free extract; enzyme purity not fully defined.
Enzyme inhibition Citramalate lyase Bacillus sp.

Physicochemical Comparison with Malic Acid

Citramalic acid exhibits a predicted pKa of 3.65 ± 0.28 and a measured solubility of 10 mg/mL in PBS (pH 7.2) for the (R)-(-)-enantiomer . The calculated logP (cLogP) is -1.3078, indicating high hydrophilicity and ready biodegradability [1]. For comparison, malic acid has a pKa₁ of 3.40 and pKa₂ of 5.11 (experimentally determined), with aqueous solubility of 558 g/L at 20°C. The methyl substitution at C2 reduces aqueous solubility relative to malic acid while maintaining comparable acidity at the α-hydroxyl carboxyl position.

Physicochemical profile
Context-dependent
pKa 3.65 ± 0.28 (predicted) vs malic acid pKa₁ 3.40; aqueous solubility 10 mg/mL (PBS pH 7.2) vs malic acid 558 g/L at 20°C. cLogP -1.3078.
Solubility and acidity differences may require adjusted extraction, purification, and buffer conditions relative to malic acid protocols.
Predicted pKa; measured solubility for (R)-(-)-enantiomer. Cross-study data.
Physicochemical characterization Solubility pKa prediction

Citramalic Acid Application Scenarios


Chiral Synthon for Prostaglandin Analogs

The R- and S-enantiomers of citramalic acid, chromatographically resolvable with Rs = 2.19 [1], serve as chiral synthons for stereoselective organic synthesis. (S)-(+)-citramalic acid has been employed in the synthesis of 15-deoxy-16(S)-hydroxy-16-methylprostaglandins, while both enantiomers have been converted to phenylsulfonyl derivatives for regioselective condensation reactions [2]. The demonstrated enantiomeric separation capability ensures that procurement of enantiopure material is analytically verifiable, eliminating the risk of racemic contamination that would compromise stereochemical fidelity in downstream synthetic steps.

Microbial C5-Branched Pathway Analysis

Citramalic acid serves as the canonical substrate for citramalate lyase and citramalate synthase, enzymes specific to the C5-branched dibasic acid pathway that are not cross-reactive with malate or succinate metabolic machinery [1]. The strict pyruvate specificity of bacterial citramalate synthase [2] and the distinct inhibition profile by succinate and cis-unsaturated dicarboxylic acids [3] enable unambiguous tracking of this pathway in microbial systems. This pathway specificity makes citramalic acid an essential standard for metabolic flux studies where differentiation from malate metabolism is critical.

Urinary Biomarker in Gut Dysbiosis

Citramalic acid is quantified in clinical organic acid testing as a urinary marker for yeast overgrowth and gut dysbiosis [1], with established reference ranges (≤7.0 mmol/mol creatinine in some clinical reference frameworks). Its structural similarity to malic acid permits potential metabolic interference with the malate shuttle system [2]. The availability of validated LC-MS/MS methods with demonstrated enantiomeric resolution (Rs = 2.19, α = 1.09) [3] enables accurate quantification in complex biological matrices, distinguishing dietary contributions from endogenous microbial production.

Itaconic Acid to Citramalic Acid Bioconversion

Alcaligenes xylosoxydans IL142 efficiently converts itaconic acid to (S)-(+)-citramalic acid via a stereoselective microbial biotransformation pathway [1]. This conversion proceeds through the mesaconate pathway, where mesaconyl-C4-CoA hydratase catalyzes hydration to citramalic acid [2]. For process development and yield optimization, authenticated citramalic acid is required as an analytical reference standard to quantify conversion efficiency and enantiomeric purity. The reduced aqueous solubility relative to itaconic acid also necessitates tailored downstream purification protocols.

Application
Selection Property
Validation Focus
Stereoselective synthesis research (prostaglandin analog construction)
Enantiomer-specific identity and purity
Chiral derivatization and LC-MS/MS enantiomeric resolution verification
Microbial C5-branched pathway analysis
Pathway-specific substrate and enzyme profiling
Citramalate lyase/synthase activity assays vs malate pathway controls
Microbial metabolite research in gut models
Urinary organic acid profiling (research context)
Enantiomer-resolved LC-MS/MS quantification in biological matrices
Microbial biotransformation process research (itaconic acid to citramalic acid)
Conversion efficiency and enantiopurity monitoring
Chiral analytical reference standard for yield and stereochemical fidelity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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